![molecular formula C6H13NO3 B1198268 (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol CAS No. 99212-30-3](/img/structure/B1198268.png)
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Overview
Description
The compound “(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “2S,3R,4S,5R” notation indicates the configuration of the chiral centers in the molecule . The “triol” part of the name suggests that there are three hydroxyl (-OH) groups present in the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “2S,3R,4S,5R” notation provides some information about this configuration .Scientific Research Applications
α-Glucosidase Inhibition
Deoxyfuconojirimycin is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition of α-glucosidase activity is regarded as an effective strategy to treat type 2 diabetes .
Improvement of Bioavailability
The application of Deoxyfuconojirimycin is limited by its poor lipophilicity and low bioavailability . To ameliorate these limitations, derivatives of Deoxyfuconojirimycin were synthesized . For instance, compound 6, a conjugate of Deoxyfuconojirimycin and chrysin linked by an undecane chain, exhibited excellent α-glucosidase inhibitory activity .
Inhibition of Human Liver α-L-Fucosidase
Deoxyfuconojirimycin is a potent, specific, and competitive inhibitor of human liver α-L-fucosidase . It has been found that the minimum structural requirement for inhibition of α-L-fucosidase is the correct configuration of the hydroxy groups at the piperidine ring carbon atoms 2, 3, and 4 .
Synthesis of Structural Analogues
Structural analogues of Deoxyfuconojirimycin have been synthesized and tested for their ability to inhibit α-L-fucosidase and other human liver glycosidases . Different substituents at carbon atom 1 and carbon atom 5 may alter the potency but do not destroy the inhibition of α-L-fucosidase .
Inhibition of α-D-Mannosidase
Deoxymannojirimycin, a derivative of Deoxyfuconojirimycin, is a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase . This suggests that Deoxyfuconojirimycin and its derivatives could be potential inhibitors of α-D-mannosidase .
Glycosylation Processes
Deoxyfuconojirimycin plays a role in glycosylation processes, which are critical for mammalian cell-cell and cell-matrix interactions . Alpha-L-fucose, a key monosaccharide component of oligosaccharides, has been found to be overexpressed during tumor progression .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCYWDJTQRZLC-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912837 | |
Record name | 2-Methylpiperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |
CAS RN |
99212-30-3 | |
Record name | Deoxyfuconojirimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99212-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyfuconojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpiperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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